2-[4-(Morpholin-4-yl)phenyl]propanoic acid
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Overview
Description
2-[4-(Morpholin-4-yl)phenyl]propanoic acid is an organic compound characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromophenylacetic acid and morpholine.
Nucleophilic Substitution: The bromine atom on the 4-bromophenylacetic acid is substituted by the morpholine group through a nucleophilic substitution reaction. This reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Morpholin-4-yl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, halogen, or other substituents on the phenyl ring.
Scientific Research Applications
2-[4-(Morpholin-4-yl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[4-(Morpholin-4-yl)phenyl]propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can enhance the compound’s ability to bind to these targets, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Piperidin-1-yl)phenyl]propanoic acid: Similar structure but with a piperidine ring instead of a morpholine ring.
2-[4-(Pyrrolidin-1-yl)phenyl]propanoic acid: Contains a pyrrolidine ring in place of the morpholine ring.
Uniqueness
2-[4-(Morpholin-4-yl)phenyl]propanoic acid is unique due to the presence of the morpholine ring, which can impart different physicochemical properties and biological activities compared to its analogs. The morpholine ring can enhance solubility and improve the compound’s ability to interact with specific biological targets, making it a valuable scaffold in drug design and development.
Properties
CAS No. |
26586-58-3 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(4-morpholin-4-ylphenyl)propanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-10(13(15)16)11-2-4-12(5-3-11)14-6-8-17-9-7-14/h2-5,10H,6-9H2,1H3,(H,15,16) |
InChI Key |
CXXWXJPZIAMXET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCOCC2)C(=O)O |
Origin of Product |
United States |
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